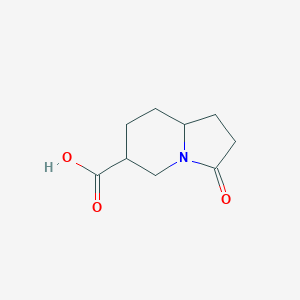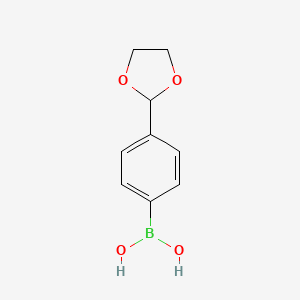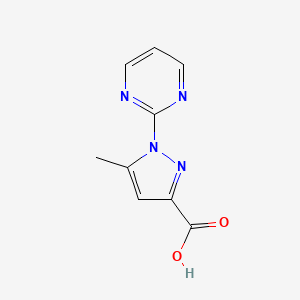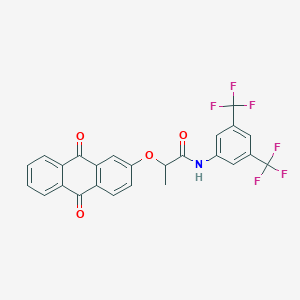
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide, also known as DATPA, is a novel synthetic compound with potential applications in scientific research. DATPA is a derivative of anthraquinone and is structurally related to a variety of other synthetic molecules. This compound has been studied for its ability to modulate a range of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide is not fully understood, but it is known to interact with numerous proteins and enzymes in the body. It is believed to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes. Furthermore, this compound has been shown to possess antioxidant properties, which may explain its ability to protect cells from oxidative damage. Finally, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in laboratory experiments offers a number of advantages. Its ability to modulate the activity of several enzymes makes it a useful tool for studying the effects of drugs and environmental pollutants on the body. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation. However, the use of this compound in laboratory experiments is not without its limitations. For example, it is not known whether this compound is safe for long-term use, and it is not known whether it is toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in scientific research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, as well as its potential use in the treatment of certain inflammatory conditions. Additionally, further research could be conducted to investigate the effects of this compound on the central nervous system, as well as its potential use in the treatment of certain neurological disorders. Finally, further research could be conducted to investigate the effects of this compound on the immune system, as well as its potential use in the treatment of certain immune-related conditions.
Métodos De Síntesis
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide can be synthesized through a number of methods, including the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a base. This reaction results in the formation of a dioxo-anthryloxy-N-trifluoromethylphenylpropanamide compound, which is then purified and isolated. Other synthetic methods for the preparation of this compound include the reaction of a trifluoromethyl phenylpropanoic acid with anthraquinone in the presence of an amine, and the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a Lewis acid.
Aplicaciones Científicas De Investigación
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been used in a variety of scientific research applications. It has been studied for its ability to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of oxidative stress, as well as the role of phosphorylation in cell signaling pathways. Additionally, this compound has been used to investigate the effects of drugs on the central nervous system, and to study the effects of environmental pollutants on the cardiovascular system.
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(9,10-dioxoanthracen-2-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6NO4/c1-12(23(35)32-15-9-13(24(26,27)28)8-14(10-15)25(29,30)31)36-16-6-7-19-20(11-16)22(34)18-5-3-2-4-17(18)21(19)33/h2-12H,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNSHBAZBFMQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
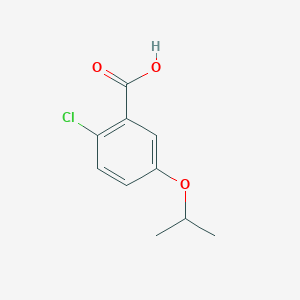
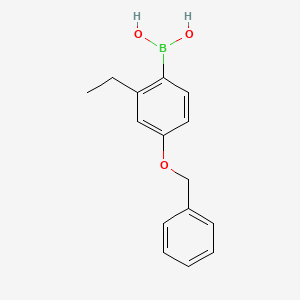
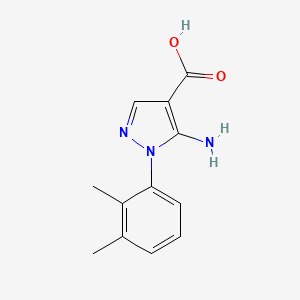
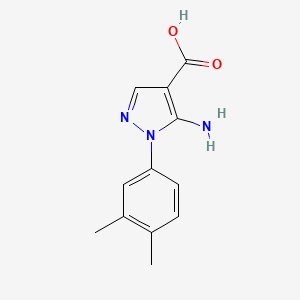
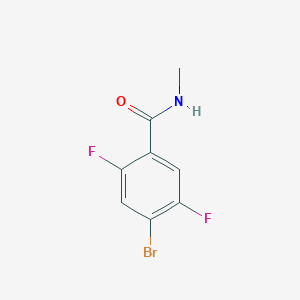
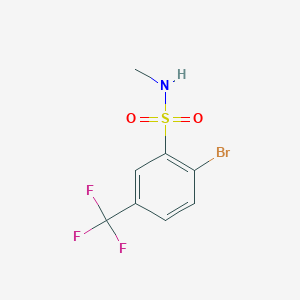
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
